molecular formula C20H24N6O3 B4858202 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]BENZAMIDE

4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]BENZAMIDE

Cat. No.: B4858202
M. Wt: 396.4 g/mol
InChI Key: VDASOTICZWDUGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]BENZAMIDE is a complex organic compound featuring a pyrazole ring system. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as nitro and methyl groups, contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]BENZAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 3,5-dimethyl-4-nitro-1H-pyrazole with a suitable benzamide derivative under controlled conditions. The reaction may require catalysts such as palladium or copper to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce new functional groups onto the pyrazole ring .

Scientific Research Applications

4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    3,5-DIMETHYL-4-NITRO-1H-PYRAZOLE: Shares the pyrazole ring and nitro group but lacks the benzamide moiety.

    1-ETHYL-1H-PYRAZOL-3-YL DERIVATIVES: Similar structure but with different substituents on the pyrazole ring.

Uniqueness

4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]BENZAMIDE is unique due to its combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-[1-(1-ethylpyrazol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3/c1-5-24-11-10-18(23-24)13(2)21-20(27)17-8-6-16(7-9-17)12-25-15(4)19(26(28)29)14(3)22-25/h6-11,13H,5,12H2,1-4H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDASOTICZWDUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(C)NC(=O)C2=CC=C(C=C2)CN3C(=C(C(=N3)C)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]BENZAMIDE
Reactant of Route 3
Reactant of Route 3
4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]BENZAMIDE
Reactant of Route 4
Reactant of Route 4
4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]BENZAMIDE
Reactant of Route 5
Reactant of Route 5
4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]BENZAMIDE
Reactant of Route 6
Reactant of Route 6
4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.